特拉波地松

描述

曲波дено森是一种很有前景的实验性化合物,主要用于治疗眼压升高和原发性开角型青光眼。它模拟腺苷的作用,选择性地与腺苷A1受体结合,从而导致细胞内信号传导,增加包括基质金属蛋白酶-2在内的基质金属蛋白酶的表达、分泌和激活。这种作用重塑细胞外基质,恢复小梁网细胞的机械敏感性,并增加通过小梁网的流出率,最终降低眼压 .

科学研究应用

作用机制

曲波дено森通过选择性地与腺苷A1受体结合发挥作用。这种结合触发细胞内信号通路,导致包括基质金属蛋白酶-2在内的基质金属蛋白酶的表达、分泌和活化增加。这些酶重塑小梁网细胞的细胞外基质,恢复其机械敏感性,并增加通过小梁网的流出率。这导致眼压降低,这对患有眼压升高和原发性开角型青光眼的患者有益 .

生化分析

Biochemical Properties

Trabodenoson plays a significant role in biochemical reactions by selectively binding to the adenosine A1 receptor. This interaction triggers intracellular signaling pathways that lead to the expression, secretion, and activation of matrix metalloproteinases, such as MMP-2 and MMP-14. These enzymes are involved in remodeling the extracellular matrix, which is crucial for maintaining the mechanosensitivity of trabecular meshwork cells and increasing outflow facility through the trabecular meshwork .

Cellular Effects

Trabodenoson has been shown to influence various cellular processes, particularly in trabecular meshwork cells. It increases the activity of matrix metalloproteinases, leading to enhanced extracellular matrix turnover. This results in improved outflow facility and reduced intraocular pressure. Additionally, trabodenoson affects cell signaling pathways by activating adenosine A1 receptors, which can modulate gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, trabodenoson exerts its effects by binding to adenosine A1 receptors with high selectivity. This binding initiates a cascade of intracellular events, including the activation of matrix metalloproteinases and the modulation of extracellular matrix components such as collagen IV and fibronectin. These changes contribute to the increased outflow facility and reduced intraocular pressure observed with trabodenoson treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trabodenoson have been observed to change over time. Topical administration of trabodenoson significantly lowers intraocular pressure over a period of up to 7 days. The outflow facility increases within 2 days of treatment and continues to improve with prolonged administration. The stability and degradation of trabodenoson, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of trabodenoson vary with different dosages in animal models. Studies have shown that higher concentrations of trabodenoson result in greater reductions in intraocular pressure. There is a threshold beyond which no additional benefits are observed, and higher doses may lead to adverse effects. In rodent models, trabodenoson has demonstrated neuroprotective effects, preserving retinal ganglion cells and optic nerve axons .

Metabolic Pathways

Trabodenoson is involved in metabolic pathways that include the activation of matrix metalloproteinases and the modulation of extracellular matrix components. It interacts with enzymes such as MMP-2 and MMP-14, which play a role in extracellular matrix turnover and trabecular meshwork rejuvenation. These interactions are crucial for maintaining intraocular pressure homeostasis .

Transport and Distribution

Trabodenoson exhibits high lipid solubility, which allows for efficient ocular penetration and distribution to target tissues with topical administration. It is transported within cells and tissues, interacting with transporters and binding proteins that facilitate its localization and accumulation in the trabecular meshwork. This distribution is essential for its therapeutic effects in lowering intraocular pressure .

Subcellular Localization

Trabodenoson is localized primarily in the trabecular meshwork cells, where it exerts its effects on extracellular matrix turnover and outflow facility. The compound’s high selectivity for adenosine A1 receptors ensures targeted action within specific cellular compartments. Post-translational modifications and targeting signals may direct trabodenoson to specific subcellular locations, enhancing its efficacy .

准备方法

曲波дено森的合成涉及多个步骤,包括制备嘌呤核苷骨架,以及随后的功能化以实现所需的腺苷受体选择性。合成路线通常包括:

嘌呤核苷骨架的形成: 该步骤涉及嘌呤碱基与核糖的缩合。

功能化: 然后对骨架进行功能化,以引入增强对腺苷A1受体选择性的特定基团。

纯化: 使用色谱技术对最终产物进行纯化,以确保高纯度和高收率。

化学反应分析

曲波дено森经历了几种类型的化学反应,包括:

氧化: 曲波дено森会发生氧化反应,特别是在嘌呤碱基处,导致形成氧化衍生物。

取代: 该化合物可以参与取代反应,其中嘌呤碱基或核糖上的官能团被其他基团取代。

水解: 曲波дено森会发生水解反应,尤其是在酸性或碱性条件下,导致糖苷键断裂。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂,用于取代反应的亲核试剂,以及用于水解的酸性或碱性溶液。这些反应形成的主要产物取决于所用条件和试剂的具体情况 .

相似化合物的比较

曲波дено森在对腺苷A1受体的选择性方面独树一帜,这使其与其他腺苷受体激动剂区别开来。类似的化合物包括:

拉坦前列素布诺德: 一种释放一氧化氮的前列腺素类似物,可增加葡萄膜巩膜流出。

内他舒地尔: 一种Rho激酶抑制剂,可调节肌动蛋白细胞骨架以增加房水流出。

巴莫西兰: 一种针对参与眼压调节的特定基因的基于RNA干扰的化合物.

属性

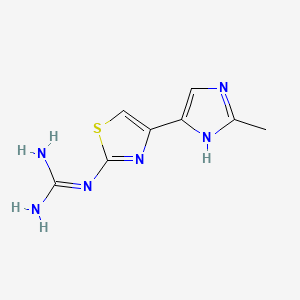

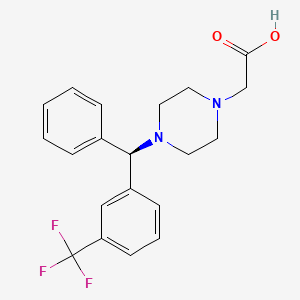

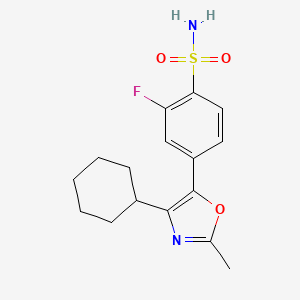

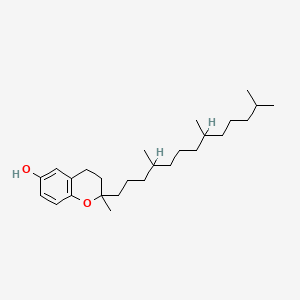

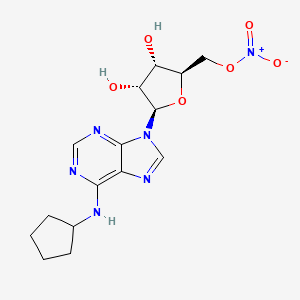

IUPAC Name |

[(2R,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O6/c22-11-9(5-26-21(24)25)27-15(12(11)23)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,22-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLVRTWKJDTWQQ-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236139 | |

| Record name | Trabodenoson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871108-05-3 | |

| Record name | Trabodenoson [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871108053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trabodenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trabodenoson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRABODENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T237110W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Trabodenoson exert its effects on intraocular pressure (IOP)?

A1: Trabodenoson is a selective adenosine A1 receptor agonist. [] Upon binding to the A1 receptor in the trabecular meshwork (TM), Trabodenoson initiates a cascade of signaling events. This leads to increased expression and activity of matrix metalloproteinase-2 (MMP-2) in TM cells. [] MMP-2 plays a crucial role in extracellular matrix (ECM) turnover within the TM. By increasing MMP-2 activity, Trabodenoson alters the ECM composition, promoting greater aqueous humor outflow through the conventional outflow pathway and consequently reducing IOP. []

Q2: Beyond IOP lowering, what other potential benefits of Trabodenoson have been observed in preclinical models?

A2: In a mouse model of dry eye disease, topical Trabodenoson demonstrated efficacy in improving clinical and histopathological signs. [] It increased tear production, reduced corneal fluorescein staining, reduced immune cell infiltration in the lacrimal gland, and increased the number of mucin-producing conjunctival goblet cells. [] These findings suggest potential anti-inflammatory effects of Trabodenoson through adenosine signaling modulation.

Q3: Does Trabodenoson show any neuroprotective properties?

A3: Preclinical studies in rodent models of anterior ischemic optic neuropathy (NAION) have shown promising neuroprotective effects of topical Trabodenoson. [, ] Treatment with Trabodenoson preserved retinal ganglion cells (RGCs), a population of neurons particularly vulnerable to ischemic damage in NAION. [] This neuroprotective effect was observed alongside increased expression of astrocyte-related neuroprotective responses in the optic nerve head. []

Q4: What is the pharmacokinetic profile of Trabodenoson after topical ocular administration?

A4: Studies in healthy volunteers have demonstrated that Trabodenoson is rapidly absorbed after topical ocular administration, reaching peak concentration (Tmax) in a timeframe of approximately 0.08 to 0.27 hours. [] Elimination is also rapid, with a half-life (t½) ranging from 0.48 to 2.0 hours. [] Systemic exposure appears dose-dependent but plateaus at higher doses (≥2,400 μg per eye), suggesting a potential saturation in absorption. []

Q5: Has Trabodenoson been evaluated in clinical trials for glaucoma?

A5: Yes, Trabodenoson has undergone Phase 2 clinical trials in patients with ocular hypertension or primary open-angle glaucoma (POAG). [] These trials demonstrated that twice-daily topical Trabodenoson, at doses ranging from 50 to 500 mcg, was well-tolerated and produced dose-dependent IOP reductions. [] Notably, the 500 mcg dose showed statistically significant and clinically relevant IOP lowering compared to placebo after 28 days of treatment. []

Q6: What is the current status of Trabodenoson development for glaucoma?

A6: While early clinical trials showed promise, it appears that Trabodenoson's development for glaucoma as a monotherapy might have encountered setbacks. [] The research suggests that the Phase 3 pivotal clinical trials may not have been designed with the optimal dose and regimen, potentially leading to misinterpretation of the complex IOP results from earlier studies. []

Q7: What are the potential future directions for Trabodenoson research and development?

A7: Despite the challenges encountered in Phase 3 trials, Trabodenoson still holds potential for glaucoma management. Future research could focus on:

- Optimizing Dosing and Regimen: Revisiting the dosing and regimen based on a deeper understanding of its pharmacokinetic and pharmacodynamic properties may be crucial. []

- Exploring Combination Therapies: Combining Trabodenoson with other IOP-lowering agents, particularly those with different mechanisms of action, could provide additive or synergistic effects. []

- Investigating Neuroprotective Potential: Further research on Trabodenoson's neuroprotective effects in relevant animal models is warranted. [, ] This could pave the way for exploring its potential as a therapeutic agent for optic neuropathies like glaucoma.

- Developing Novel Drug Delivery Systems: Utilizing advanced drug delivery technologies, such as nanoparticles or sustained-release formulations, could enhance Trabodenoson's efficacy, duration of action, and potentially reduce dosing frequency. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。